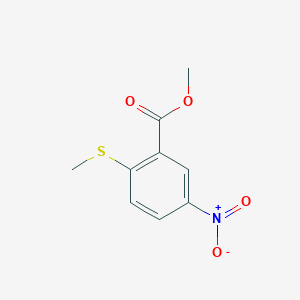

Methyl 2-(methylthio)-5-nitrobenzoate

Vue d'ensemble

Description

Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound investigated for various applications in organic chemistry and materials science. The studies focus on its synthesis, molecular structure, chemical reactions, and properties, with particular interest in its potential in creating complex molecular systems and understanding its interactions.

Synthesis Analysis

The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate or related compounds involves multiple steps, including nitration, methylation, and the formation of sulfur-containing derivatives. For instance, a new and environmentally friendly nitration process has been developed for the synthesis of related compounds such as 5-methyl-2-nitrobenzoic acid, highlighting the advancement in creating less harmful chemical synthesis methods (Mei et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(methylthio)-5-nitrobenzoate, such as methyl 5-nitro-2-methylbenzoate, shows variations in the conformation due to the ortho effect of the methyl group. The carboxylate group in the ester molecule is twisted from the ring plane, indicating a sensitive conformation to environmental changes (Tinant et al., 1991).

Chemical Reactions and Properties

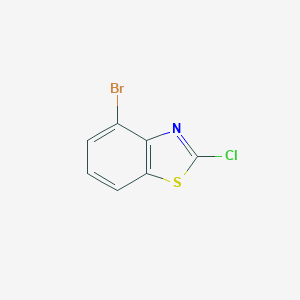

Chemical reactions involving Methyl 2-(methylthio)-5-nitrobenzoate derivatives often focus on their ability to form complex structures through redox and condensation reactions. For example, redox condensation reactions between o-halonitrobenzenes and acetophenones in the presence of elemental sulfur can lead to a range of pharmacologically relevant derivatives, showing the compound's versatility in chemical synthesis (Nguyen et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray structure analysis provides insights into the compound's conformation and how alterations in structure impact its physical characteristics (Kucsman et al., 1984).

Chemical Properties Analysis

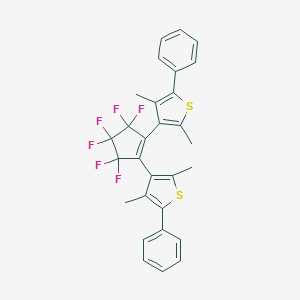

The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, define the compound's usability in synthetic chemistry. For example, the compound's derivatives have been explored for their fluorescent properties and potential applications in material sciences (Chen et al., 2008).

Applications De Recherche Scientifique

Overview

Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound with potential applications in various fields of scientific research. Despite the specificity of the compound , it is essential to understand its broader context, including related compounds and their applications in health, environmental studies, and chemical synthesis, due to the limited direct references available for Methyl 2-(methylthio)-5-nitrobenzoate. The following sections outline the relevance of structurally or functionally related compounds to provide insights into potential applications and research directions for Methyl 2-(methylthio)-5-nitrobenzoate.

Health and Environmental Implications

Studies on related compounds, such as methyl paraben and other parabens, have been conducted to evaluate their health aspects and environmental impacts. Parabens, used as antimicrobial preservatives in foods, drugs, and cosmetics, have been extensively studied for their safety, metabolism, and ecological effects. Research findings suggest that while parabens like methyl paraben are generally considered safe, there are concerns regarding their endocrine-disrupting potential and environmental persistence (Soni, Taylor, Greenberg, & Burdock, 2002; Haman, Dauchy, Rosin, & Munoz, 2015). These studies highlight the importance of assessing the potential health and environmental risks associated with the use of chemical preservatives, including those structurally related to Methyl 2-(methylthio)-5-nitrobenzoate.

Chemical Synthesis and Applications

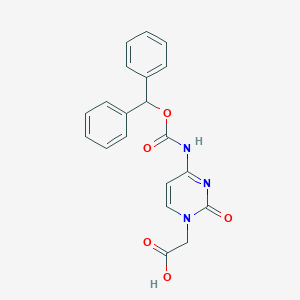

The synthesis and application of related nitrobenzoate compounds in chemical processes have been explored, indicating their utility in creating advanced materials and pharmaceuticals. For instance, the development of photosensitive protecting groups, including nitrobenzyl derivatives, showcases the potential of nitrobenzoate compounds in synthetic chemistry, particularly in creating light-sensitive materials (Amit, Zehavi, & Patchornik, 1974). Additionally, the examination of herbicides like mesotrione, which contains a nitrobenzoyl moiety similar to Methyl 2-(methylthio)-5-nitrobenzoate, provides insights into the agricultural applications and environmental fate of such compounds (Carles, Joly, & Joly, 2017). These examples underscore the versatility and significance of nitrobenzoate compounds in various scientific and industrial domains.

Mécanisme D'action

Target of Action

(strain B-0618) . This enzyme is involved in the oxidative demethylation of sarcosine .

Biochemical Pathways

Compounds with similar structures, such as 2-(methylthio)phenol, have been found to be involved in the sexual deception of certain wasp species by orchids . This suggests that Methyl 2-(methylthio)-5-nitrobenzoate could potentially affect biochemical pathways related to signal transduction or chemical communication.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

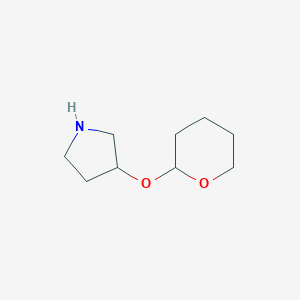

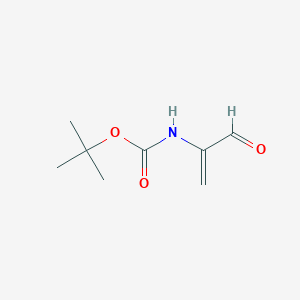

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)